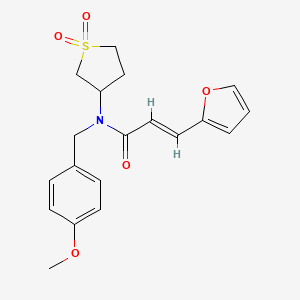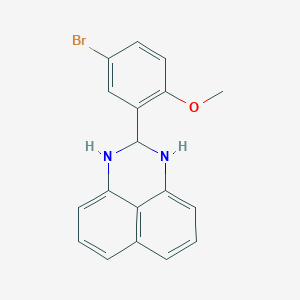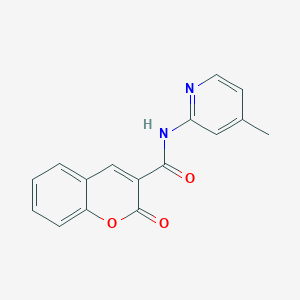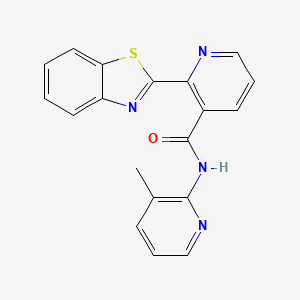
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(4-methoxybenzyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-N-(4-methoxybenzyl)prop-2-enamide” is a mouthful, but let’s break it down. This compound belongs to the class of enamides , characterized by a double bond between the nitrogen and carbon atoms in the amide group
IUPAC Name: this compound
Molecular Formula: CHNOS
Structure: !Compound Structure)
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the reaction of furan-2-carbaldehyde with 4-methoxybenzylamine to form an imine intermediate. Subsequent reduction of the imine using a reducing agent (such as sodium borohydride) yields the corresponding amine. Finally, the amine reacts with 1,1-dioxidotetrahydrothiophene to form the target compound.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods prioritize efficiency and scalability. Large-scale production might involve continuous flow processes or optimized batch reactions.
Chemical Reactions Analysis
Reactions:
Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2-carboxylic acid.
Reduction: Reduction of the imine intermediate to the amine is a crucial step.
Substitution: The benzyl group can undergo substitution reactions.
Reduction: Sodium borohydride (NaBH) in methanol or ethanol.
Substitution: Various alkylating agents (e.g., alkyl halides).
Major Products: The major product is the target compound itself, which exhibits interesting biological properties.
Scientific Research Applications
Chemistry:
Catalysis: Enamides serve as ligands in transition metal-catalyzed reactions.
Organic Synthesis: Building blocks for more complex molecules.
Anticancer Properties: Some enamides exhibit antiproliferative effects against cancer cells.
Anti-inflammatory Activity:
Fine Chemicals: Used as intermediates in pharmaceutical and agrochemical industries.
Mechanism of Action
The exact mechanism of action remains an active area of research. the compound likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
: Reference 1 : Reference 2 : Reference 3
Properties
CAS No. |
585562-09-0 |
|---|---|
Molecular Formula |
C19H21NO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5S/c1-24-17-6-4-15(5-7-17)13-20(16-10-12-26(22,23)14-16)19(21)9-8-18-3-2-11-25-18/h2-9,11,16H,10,12-14H2,1H3/b9-8+ |
InChI Key |
CNOJCFXTCYLZJM-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3 |
solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12155050.png)
![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12155059.png)
![4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B12155061.png)
![1,3-dimethyl-6-phenyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12155074.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155082.png)
![2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12155095.png)
![methyl 3-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12155107.png)


![1-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12155128.png)

![N-(2,5-dimethoxyphenyl)-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanamide](/img/structure/B12155143.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12155144.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155149.png)
